- Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium, Journal of the American Chemical Society, 2018, 140(38), 11931-11934
Cas no 625-84-3 (2,5-Dimethyl-1H-pyrrole)
2,5-Dimethyl-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dimethyl-1H-pyrrole
- Dimethylpyrrole
- 2,5-Dimethylpyrrole
- 2.5-Dimethylpyrrole
- 1H-Pyrrole,2,5-dimethyl
- 2,4-dimethylpyrrole
- 2,4-DINITRO-N-(2-HYDROXYPHENYL)BENZAMIDE
- 2,5-Dimethylazole
- 7,12-DiMethylbenz[a]anthracene
- BMPy
- EINECS 210-913-8
- Pyrrole,2,5-dimethyl
-
- MDL: MFCD00005223
- Inchi: 1S/C6H9N/c1-5-3-4-6(2)7-5/h3-4,7H,1-2H3
- InChI Key: PAPNRQCYSFBWDI-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C)N1
Computed Properties
- Exact Mass: 95.07350
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 53.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Yellow to orange or brown liquid.
- Density: 0.935 g/mL at 25 °C(lit.)
- Melting Point: 6.5°C
- Boiling Point: 169°C
- Flash Point: Fahrenheit: 129.2 ° f
Celsius: 54 ° c - Refractive Index: n20/D 1.505(lit.)
- PSA: 15.79000
- LogP: 1.63150
- FEMA: 3282
- Solubility: Extremely insoluble in water.
2,5-Dimethyl-1H-pyrrole Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226,H301,H311,H315,H319,H331,H335
- Warning Statement: P261,P280,P301+P310,P305+P351+P338,P311
- Hazardous Material transportation number:UN 1992 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-23/24/25-36/37/38
- Safety Instruction: S16-S26-S36/37/39-S45
- RTECS:UX9465930
-
Hazardous Material Identification:
- HazardClass:3,6.1
- PackingGroup:II
- Storage Condition:0-10°C
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R10; R23/24/25; R36/37/38
- Packing Group:III
- Hazard Level:3.2
2,5-Dimethyl-1H-pyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Dimethyl-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D183601-5G |
2,5-Dimethyl-1H-pyrrole |
625-84-3 | 5g |
¥763.18 | 2023-11-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D183601-25G |
2,5-Dimethyl-1H-pyrrole |
625-84-3 | 25g |
¥1523.87 | 2023-11-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TB398-1g |
2,5-Dimethyl-1H-pyrrole |
625-84-3 | 98% | 1g |
50.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TB398-5g |
2,5-Dimethyl-1H-pyrrole |
625-84-3 | 98% | 5g |
150.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TB398-25g |
2,5-Dimethyl-1H-pyrrole |
625-84-3 | 98% | 25g |
465.0CNY | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807571-100ml |
2,5-Dimethylpyrrole |
625-84-3 | 98% | 100ml |
2,100.00 | 2021-05-17 | |
| Chemenu | CM197890-25g |
2,5-Dimethylpyrrole |
625-84-3 | 95%+ | 25g |
$52 | 2021-08-05 | |
| Chemenu | CM197890-100g |
2,5-Dimethylpyrrole |
625-84-3 | 95%+ | 100g |
$188 | 2021-08-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023547-1g |
2,5-Dimethylpyrrole |
625-84-3 | ≥95% | 1g |
¥40.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023547-5g |
2,5-Dimethylpyrrole |
625-84-3 | ≥95% | 5g |
¥40.00 | 2025-04-13 |
2,5-Dimethyl-1H-pyrrole Production Method
Production Method 1
2,5-Dimethyl-1H-pyrrole Raw materials
2,5-Dimethyl-1H-pyrrole Preparation Products
2,5-Dimethyl-1H-pyrrole Suppliers
2,5-Dimethyl-1H-pyrrole Related Literature
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Shakeel Alvi,Rashid Ali Org. Biomol. Chem. 2021 19 9732
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Hyejin Cho,Richard Madden,Bilal Nisanci,Béla T?r?k Green Chem. 2015 17 1088
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Byeong Hyo Kim,Seolhee Bae,Ahra Go,Hyunseung Lee,Cheoloh Gong,Byung Min Lee Org. Biomol. Chem. 2016 14 265
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Maria Arkhipova,Svetlana Eichel,Gerhard Maas RSC Adv. 2014 4 56506
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Varun Bhardwaj,Divya Gumber,Vikrant Abbot,Saurabh Dhiman,Poonam Sharma RSC Adv. 2015 5 15233
Additional information on 2,5-Dimethyl-1H-pyrrole
Introduction to 2,5-Dimethyl-1H-pyrrole (CAS No. 625-84-3) in Modern Chemical and Pharmaceutical Research
2,5-Dimethyl-1H-pyrrole, identified by its Chemical Abstracts Service (CAS) number 625-84-3, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This bicyclic structure, featuring a pyrrole ring substituted with two methyl groups at the 2- and 5-positions, exhibits unique electronic and steric properties that make it a valuable scaffold for designing novel bioactive molecules.
The molecular framework of 2,5-Dimethyl-1H-pyrrole contributes to its versatility as a building block in synthetic chemistry. The presence of nitrogen in the pyrrole ring imparts basicity, enabling interactions with various functional groups, while the methyl substituents influence the compound's solubility and metabolic stability. These characteristics have positioned it as a key intermediate in the synthesis of pharmacophores targeting diverse biological pathways.
In recent years, research into 2,5-Dimethyl-1H-pyrrole has been driven by its potential applications in medicinal chemistry. Studies have demonstrated its utility in developing small-molecule inhibitors and modulators for enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. The compound's ability to mimic natural pyrrole derivatives while introducing structural modifications allows researchers to fine-tune its pharmacological profile for improved efficacy and selectivity.
One of the most compelling aspects of 2,5-Dimethyl-1H-pyrrole is its role in the development of bioconjugates and drug delivery systems. Its rigid aromatic core provides a stable platform for attaching therapeutic agents or imaging probes, enhancing the bioavailability and targeted action of drugs. Recent advances in click chemistry have leveraged 2,5-Dimethyl-1H-pyrrole as a precursor for generating libraries of functionalized pyrroles, which are being screened for novel therapeutic applications.
The synthesis of 2,5-Dimethyl-1H-pyrrole (CAS No. 625-84-3) typically involves multi-step organic reactions, including cyclization and alkylation processes. Modern synthetic methodologies have improved the efficiency and scalability of these reactions, making it more feasible to produce larger quantities for industrial applications. Catalytic processes, such as transition-metal-catalyzed cross-coupling reactions, have further streamlined the synthesis pathway, reducing costs and minimizing byproduct formation.
From a computational chemistry perspective, 2,5-Dimethyl-1H-pyrrole has been extensively studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how the methyl groups affect the molecule's energy levels and electron distribution. These findings are crucial for designing derivatives with enhanced binding affinity or metabolic stability.
The pharmaceutical industry has shown particular interest in 2,5-Dimethyl-1H-pyrrole due to its potential as an antiviral agent. Preliminary studies suggest that derivatives of this compound may interfere with viral replication by inhibiting key enzymes or disrupting protein-protein interactions. While further research is needed to validate these findings in clinical settings, the preliminary data are promising enough to warrant continued investigation.
In conclusion,2,5-Dimethyl-1H-pyrrole (CAS No. 625-84-3) represents a significant advancement in chemical biology and drug discovery. Its unique structural features and versatile reactivity make it an indispensable tool for researchers seeking to develop innovative therapeutic solutions. As our understanding of molecular interactions grows more sophisticated,2,5-Dimethyl-1H-pyrrole will undoubtedly continue to play a pivotal role in shaping the future of pharmaceutical science.
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